molecular formula C22H28O4 B5105045 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B5105045
M. Wt: 356.5 g/mol
InChI Key: MOIPQMGHBAZFNT-UHFFFAOYSA-N
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Description

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound belonging to the class of phenylpropanes. This compound is characterized by its complex structure, which includes multiple ether linkages and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves multiple steps. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenol, which undergoes etherification with ethylene glycol derivatives to form intermediate compounds.

    Etherification: The intermediate compounds are further reacted with ethylene oxide under controlled conditions to introduce additional ethoxy groups.

Chemical Reactions Analysis

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties and applications.

Properties

IUPAC Name

1-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-5-6-19-8-10-21(22(16-19)23-4)26-14-12-24-11-13-25-20-9-7-17(2)18(3)15-20/h5,7-10,15-16H,1,6,11-14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIPQMGHBAZFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2)CC=C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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